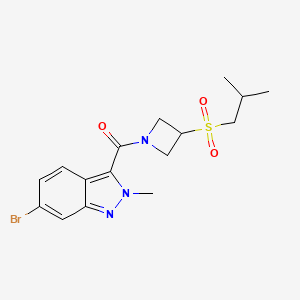
(6-bromo-2-methyl-2H-indazol-3-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(6-bromo-2-methyl-2H-indazol-3-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone” is a complex organic molecule. It contains an indazole group, which is a type of heterocyclic compound. Indazole-containing compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
The synthesis of indazoles has been a topic of interest in recent years. Strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Applications De Recherche Scientifique
Synthetic Methodologies and Catalytic Applications
One aspect of research involving similar compounds focuses on developing efficient synthetic routes and exploring their use in catalytic applications. For example, the evaluation of enantiopure azetidine derivatives in catalytic asymmetric addition of organozinc reagents to aldehydes shows the potential of using azetidine-containing compounds for enantioselective synthesis (Wang et al., 2008). This work illustrates the utility of azetidine and indazole structures in synthesizing enantiomerically pure products, highlighting the relevance of such compounds in asymmetric catalysis.
Chemical Transformations and Biological Activities
Research on substituted azetidinonyl and thiazolidinonyl quinazolon derivatives, such as the study by Bhati (2013), indicates that these compounds exhibit significant anti-inflammatory activities, with certain derivatives surpassing the efficacy of standard drugs like phenylbutazone (Bhati, 2013). Although this study does not directly reference the exact compound , it underscores the interest in azetidine-containing molecules for their potential biological effects.
Antimicrobial and Antimalarial Agents
The synthesis and evaluation of novel compounds for antimicrobial and antimalarial activities are crucial areas of research. For instance, the design and synthesis of new quinoline-based triazoles, as investigated by Parthasaradhi et al. (2015), demonstrate the antimicrobial and antimalarial potential of bromo-chloro-quinoline derivatives (Parthasaradhi et al., 2015). While not directly about the specific compound mentioned, this research highlights the broader interest in exploring the therapeutic capabilities of structurally related molecules.
Mécanisme D'action
Propriétés
IUPAC Name |
(6-bromo-2-methylindazol-3-yl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O3S/c1-10(2)9-24(22,23)12-7-20(8-12)16(21)15-13-5-4-11(17)6-14(13)18-19(15)3/h4-6,10,12H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZANQBHOFENKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=C3C=CC(=CC3=NN2C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}butanamide](/img/structure/B2806891.png)
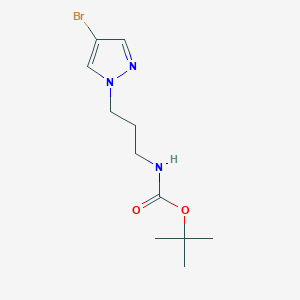
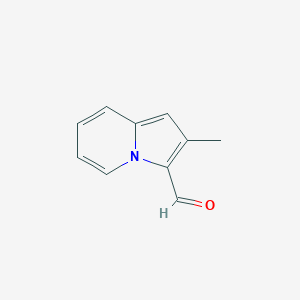
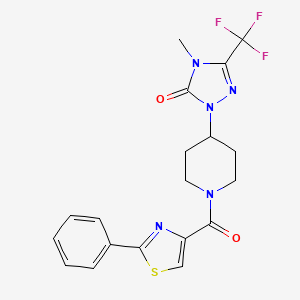
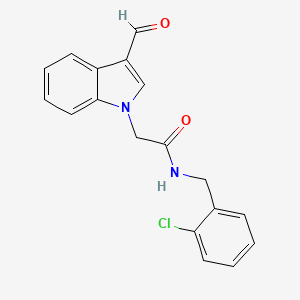
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide](/img/structure/B2806898.png)

![N-[4-[2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide](/img/structure/B2806902.png)


![Methyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate](/img/structure/B2806910.png)
![6-amino-3-methyl-1-(p-tolyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2806912.png)